molecular formula C7H12N4 B1489911 (1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine CAS No. 1780443-37-9

(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine

Cat. No. B1489911
M. Wt: 152.2 g/mol
InChI Key: YSSUITIGNQEFTG-UHFFFAOYSA-N
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Description

“(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine” is a chemical compound with the CAS Number: 1909312-25-9 . It is a dihydrochloride with a molecular weight of 225.12 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of 1H-1,2,3-triazole analogs, which includes “(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine”, has been achieved through “Click” chemistry and Suzuki–Miyaura cross-coupling reactions . These reactions are performed in an aqueous medium .


Molecular Structure Analysis

The InChI code for “(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine” is 1S/C7H12N4.2ClH/c8-4-6-5-11(10-9-6)7-2-1-3-7;;/h5,7H,1-4,8H2;2*1H . This indicates that the compound contains a cyclobutyl group attached to a 1H-1,2,3-triazol-4-yl group via a methanamine linkage .


Physical And Chemical Properties Analysis

“(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine” is a powder that is stored at room temperature .

Scientific Research Applications

Antibacterial and Antifungal Applications

1,2,3-Triazoles have been found to be effective as antibacterial and antifungal agents. The triazole ring can interact with enzymes or proteins within bacterial or fungal cells, disrupting their normal function and leading to cell death. For “(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine”, this could translate into research exploring its potential as a novel antimicrobial compound .

Anticancer Research

Triazole derivatives have shown promise in anticancer research due to their ability to inhibit cancer cell growth or induce apoptosis. The specific structure of “(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine” may offer unique interactions with cancer cell biomolecules, warranting further investigation into its therapeutic potential .

Antiviral and Anti-inflammatory Studies

The triazole nucleus is known for its antiviral and anti-inflammatory properties. Research could focus on how “(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine” affects viral replication or inflammation pathways, potentially leading to new treatments for viral infections or inflammatory conditions .

Agrochemical Development

Some triazoles serve as agrochemicals due to their growth-promoting or protective effects on plants. Investigating whether “(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine” can enhance plant growth or resilience against pests could be a valuable application in agricultural research .

Catalysis in Organic Synthesis

Triazoles are often used as catalysts in organic synthesis due to their ability to stabilize reactive intermediates. Research into the catalytic properties of “(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine” could uncover new synthetic pathways or improve existing ones .

Drug Discovery and Development

Given the wide range of biological activities associated with triazoles, there is potential for “(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine” to be a lead compound in drug discovery efforts targeting various diseases .

Material Science Applications

The structural characteristics of triazoles make them suitable for applications in material science. Research could explore how “(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine” can be incorporated into new materials with unique properties .

Supramolecular Chemistry

Triazoles can form complex structures with other molecules due to their ability to engage in multiple types of bonding. Studying the supramolecular chemistry of “(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine” might lead to the development of novel molecular assemblies with specific functions .

Safety And Hazards

The safety information for “(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

(1-cyclobutyltriazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c8-4-6-5-11(10-9-6)7-2-1-3-7/h5,7H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSUITIGNQEFTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 2
(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 3
(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 4
(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 5
(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 6
(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine

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